

# Application Notes & Protocols: Trestolone Acetate Stability Testing and Storage

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## Compound of Interest

Compound Name: Trestolone Acetate

Cat. No.: B1199451

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## Introduction

**Trestolone Acetate**, also known as MENT acetate, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] Its chemical designation is 7 $\alpha$ -methyl-19-nortestosterone 17 $\beta$ -acetate.[1] As a research chemical, it is of significant interest for its potential applications in hormone replacement therapy and male contraception. Understanding the stability profile of **Trestolone Acetate** is critical for ensuring its quality, safety, and efficacy in research and potential therapeutic applications.

These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for **Trestolone Acetate**. The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3][4]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Trestolone Acetate** is presented in the table below.

Property	Value
Chemical Name	[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Synonyms	7 $\alpha$ -methyl-19-Nortestosterone Acetate, MENT acetate, CDB-903, NSC-69948, U-15614
Molecular Formula	C21H30O3
Molecular Weight	330.47 g/mol
Appearance	White to yellowish crystalline solid
Solubility	Soluble in DMSO

## Recommended Storage Conditions

Based on available data, the following storage conditions are recommended for **Trestolone Acetate** to ensure its stability:

Storage Condition	Duration	Recommendations
Long-Term	Months to years	-20°C in a dry, dark environment.
Short-Term	Days to weeks	0 - 4°C in a dry, dark environment.

It is crucial to protect the compound from light and moisture to prevent degradation. The stability of **Trestolone Acetate** is stated to be at least two to four years when stored appropriately at -20°C.

## Stability Testing Protocol

This protocol is designed to assess the stability of **Trestolone Acetate** under various environmental conditions, in line with ICH Q1A(R2) guidelines.

## Objective

To evaluate the stability of **Trestolone Acetate** drug substance by subjecting it to long-term and accelerated storage conditions and analyzing its physical and chemical properties at specified time points.

## Materials and Equipment

- **Trestolone Acetate** (pure substance)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Gas Chromatography-Mass Spectrometry (GC-MS) system
- Karl Fischer titrator for water content
- pH meter
- Melting point apparatus
- Appropriate glassware and analytical balance

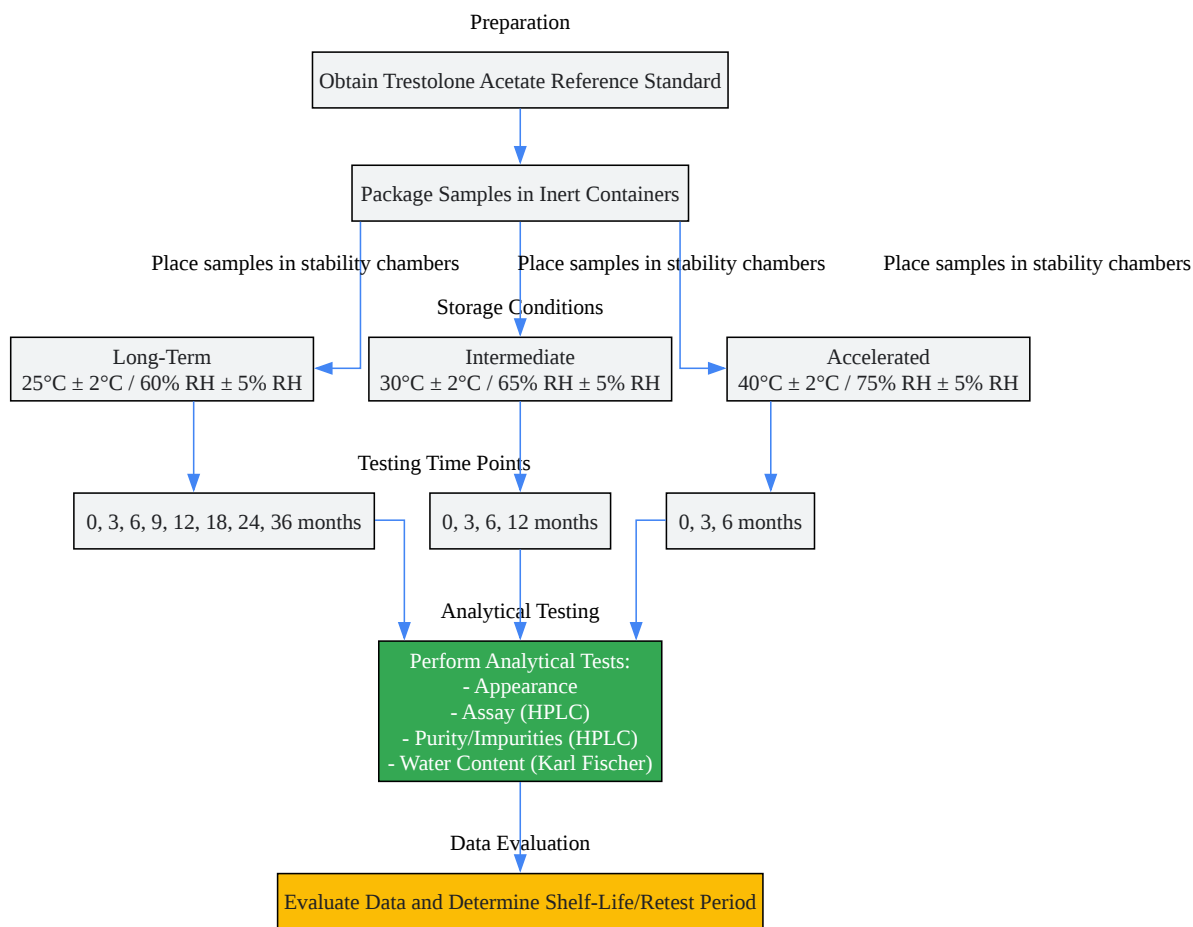
## Analytical Methods

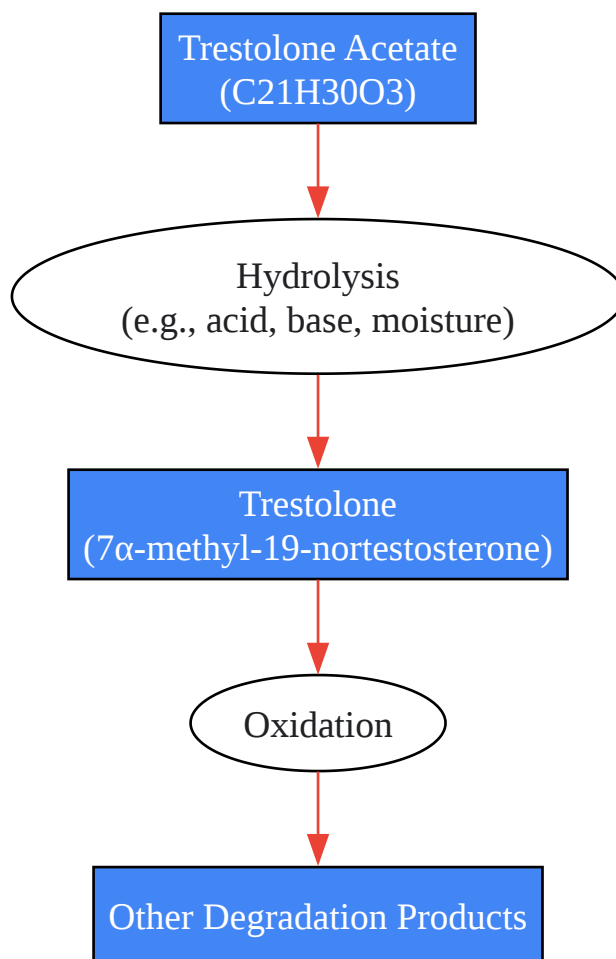
A validated stability-indicating HPLC method should be used to determine the assay and purity of **Trestolone Acetate**. LC-MS/MS or GC-MS can be employed for the identification of degradation products.

- HPLC Method Parameters (Example):
  - Column: C18, 4.6 mm x 250 mm, 5  $\mu$ m
  - Mobile Phase: Acetonitrile and water gradient
  - Flow Rate: 1.0 mL/min

- Detection: UV at 242 nm
- Injection Volume: 10 µL
- Column Temperature: 25°C

## Experimental Workflow





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## References

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